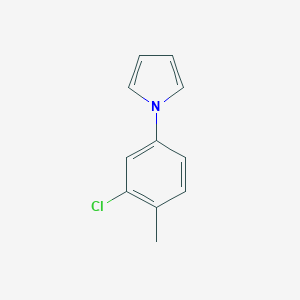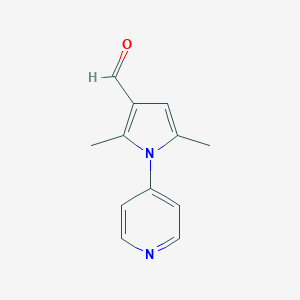![molecular formula C26H23ClN2O6S B471830 2-[4-[(Z)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid CAS No. 445426-74-4](/img/structure/B471830.png)
2-[4-[(Z)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[[5-(4-chlorophenyl)-7-methyl-3-oxo-6-[oxo(propan-2-yloxy)methyl]-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid is an isopropyl ester.
Applications De Recherche Scientifique
Pharmacological Properties
Thiazolopyrimidine derivatives, which include compounds structurally related to the specified chemical, have demonstrated significant antinociceptive and anti-inflammatory activities. This was determined through methods like the tail-flick technique for antinociceptive activity and the carrageenan-induced paw edema test for anti-inflammatory activity (Selvam, Karthik, Palanirajan, & Ali, 2012).
Similar thiazolopyrimidine compounds have shown potent in vitro growth inhibitory activities against various microbes, including E. coli, S. aureus, and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001).
Novel thiazolo[3,2-a]pyrimidine derivatives containing pyrazole groups have been synthesized and tested for their anticancer activities against human prostate cancer PC-3 cells. Certain derivatives exhibited notable anticancer activities, with one specifically showing strong anticancer activities with an IC50 of 44.45 μM (Jin, 2015).
Chemical and Structural Properties
Studies on thiazolopyrimidines have also focused on their conformational features and supramolecular aggregation. By modifying substituents in thiazolopyrimidines, significant differences in intermolecular interaction patterns were observed, providing insights into the structural dynamics of these compounds (Nagarajaiah & Begum, 2014).
Other research has concentrated on the synthesis of various thiazolopyrimidine derivatives, exploring their chemical reactions and potential applications. These studies contribute to a deeper understanding of the chemical properties and possible uses of thiazolopyrimidines in various fields (Mobinikhaledi, Foroughifar, Safari, & Mosleh, 2008).
Propriétés
Numéro CAS |
445426-74-4 |
|---|---|
Nom du produit |
2-[4-[(Z)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |
Formule moléculaire |
C26H23ClN2O6S |
Poids moléculaire |
527g/mol |
Nom IUPAC |
2-[4-[(Z)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H23ClN2O6S/c1-14(2)35-25(33)22-15(3)28-26-29(23(22)17-6-8-18(27)9-7-17)24(32)20(36-26)12-16-4-10-19(11-5-16)34-13-21(30)31/h4-12,14,23H,13H2,1-3H3,(H,30,31)/b20-12- |
Clé InChI |
IOSUGCLQHJKTCK-NDENLUEZSA-N |
SMILES isomérique |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[6-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B471755.png)
![N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B471759.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B471762.png)
![3-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B471768.png)
![2-fluoro-N-(3-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471786.png)
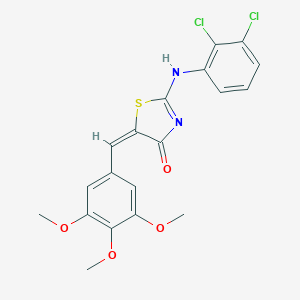
![ethyl (2Z)-2-(2-ethoxy-3-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B471819.png)
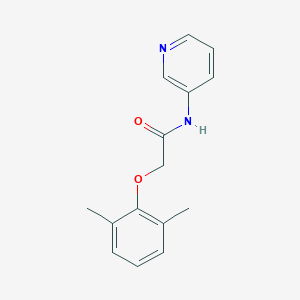
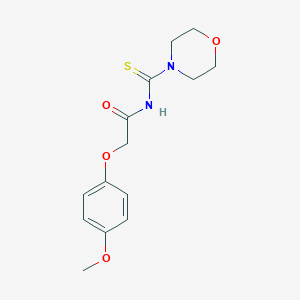

![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide](/img/structure/B472077.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B472099.png)
